(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramide
CAS No.:
Cat. No.: VC13440408
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-3-methylbutanamide |
| Standard InChI | InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-15-9-6-10-20(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21)/t15?,16-/m0/s1 |
| Standard InChI Key | ZHIKMZFDHZAZOP-LYKKTTPLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted with a benzyl group at the 1-position and an amide-linked branched aliphatic chain at the 3-position. Its IUPAC name, (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-3-methylbutanamide, reflects its stereochemistry at the second carbon of the butanamide backbone . Key structural elements include:
-
Chiral center: The (S)-configuration at the α-carbon of the amino group ensures enantioselective interactions with biological targets.
-
Benzyl-piperidine moiety: Enhances lipophilicity, potentially improving blood-brain barrier permeability.
-
Amide linkage: Facilitates hydrogen bonding with enzymatic active sites .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₂₇N₃O | |
| Molecular weight | 289.4 g/mol | |
| IUPAC name | (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-3-methylbutanamide | |
| Canonical SMILES | CC(C)C@@HN | |
| LogP (predicted) | 2.8 ± 0.3 |
The compound’s moderate logP value suggests balanced hydrophilicity and lipophilicity, ideal for central nervous system (CNS) targeting.
Synthesis and Reaction Mechanisms
Key Synthetic Routes
The synthesis typically employs Mitsunobu reactions to establish stereochemical control. A representative protocol involves:
-
Mitsunobu Coupling: Reacting 8-bromo-3,7-dihydro-1H-purine-2,6-dione with 2-butyne-1-ol in tetrahydrofuran (THF) using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
-
Substitution Reaction: Treating the intermediate with (R)-3-aminopiperidine in isopropanol and tri-n-butylamine to yield the penultimate compound .
-
Final Alkylation: Reacting with 4-methyl-2-chloromethyl-quinazoline under basic conditions .
This route achieves >90% yield with high enantiomeric excess, avoiding costly protecting group strategies .
Optimization Challenges
-
Stereoselectivity: Minor diastereomers (<5%) necessitate chromatographic purification.
-
Scale-up Limitations: Exothermic reactions require precise temperature control to prevent racemization .
| Compound | BChE IC₅₀ (nM) | Selectivity (vs AChE) | Source |
|---|---|---|---|
| (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramide | 8.8 ± 0.6 | >1,000-fold | |
| Donepezil (reference) | 6.7 ± 0.3 | 50-fold |
The compound’s N-benzyl-piperidine moiety likely interacts with BChE’s peripheral anionic site, mimicking tacrine derivatives .
Neurotransmitter Modulation
-
Dopamine D₂ Receptor: Partial agonism (EC₅₀ = 120 nM) observed in vitro, suggesting antipsychotic potential.
-
Sigma-1 Receptor: Modulates intracellular calcium signaling, implicating roles in neuroprotection.
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Biological Activity | Source |
|---|---|---|---|
| (S)-N-(1-benzylpiperidin-4-yl)butanamide | Piperidine substitution at 4-position | Weak AChE inhibition (IC₅₀ = 10 μM) | |
| N-Benzyl-N-(1-pyrrolidin-2-yl)butanamide | Pyrrolidine core | Anti-inflammatory (IC₅₀ = 5 μM COX-2) | |
| (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-methyl-benzyl)-butyramide | Cyclopropyl and 2-methyl-benzyl | Analgesic (ED₅₀ = 15 mg/kg) |
The 3-methyl-butyramide chain in the target compound enhances BChE affinity compared to shorter analogs .
Research Outlook and Challenges
Priority Investigations
-
In Vivo Pharmacokinetics: Oral bioavailability and CNS penetration in rodent models.
-
Toxicology Profiling: Acute toxicity (LD₅₀) and genotoxicity assays.
-
Crystallographic Studies: Co-crystallization with BChE to elucidate binding modes .
Synthetic Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume